An In-depth Technical Guide to 2-Mercapto-6-nitrobenzothiazole: Chemical Properties and Structure
An In-depth Technical Guide to 2-Mercapto-6-nitrobenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 2-Mercapto-6-nitrobenzothiazole. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Identity and Physical Properties
2-Mercapto-6-nitrobenzothiazole is a nitro-substituted heterocyclic thiol compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a nitro group at position 6 and a mercapto group at position 2. This compound is typically a light yellow to orange crystalline powder.[1]
Table 1: Chemical Identifiers and Physical Properties of 2-Mercapto-6-nitrobenzothiazole
| Property | Value | References |
| IUPAC Name | 6-nitro-1,3-benzothiazole-2-thiol | [2] |
| Synonyms | 6-Nitro-2-mercaptobenzothiazole, 2(3H)-Benzothiazolethione, 6-nitro- | [1][2] |
| CAS Number | 4845-58-3 | [1][2] |
| Molecular Formula | C₇H₄N₂O₂S₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Melting Point | 250 - 254 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Room Temperature | [1] |
Chemical Structure
The chemical structure of 2-Mercapto-6-nitrobenzothiazole is characterized by the benzothiazole bicyclic system. The presence of the electron-withdrawing nitro group and the reactive mercapto group makes it a versatile intermediate in organic synthesis.
Table 2: Structural Representations of 2-Mercapto-6-nitrobenzothiazole
| Representation | Identifier |
| SMILES | O=--INVALID-LINK--c1cc2sc(S)[nH]c2cc1 |
| InChI | InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) |
Experimental Protocols
Synthesis of 2-Mercapto-6-nitrobenzothiazole
A plausible synthetic route to 2-Mercapto-6-nitrobenzothiazole involves a two-step process starting from 2-aminobenzothiazole. The first step is the nitration of 2-aminobenzothiazole to form the key intermediate, 2-amino-6-nitrobenzothiazole. The second step involves the conversion of the amino group to a mercapto group.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [3][4]
This procedure involves the nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.
-
Materials: 2-aminobenzothiazole, concentrated sulfuric acid, concentrated nitric acid, ice, aqueous ammonia.
-
Procedure:
-
Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid, ensuring the temperature is maintained below 5°C with vigorous stirring.[3][4]
-
Slowly add 19 ml of concentrated nitric acid dropwise to the solution, keeping the temperature below 20°C.[3][4]
-
Pour the reaction mixture onto crushed ice with continuous stirring.
-
Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.[3][4]
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.[4]
-
Step 2: Conversion of 2-Amino-6-nitrobenzothiazole to 2-Mercapto-6-nitrobenzothiazole
This conversion can be achieved via a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a sulfur nucleophile.
-
Materials: 2-amino-6-nitrobenzothiazole, sodium nitrite, hydrochloric acid, potassium ethyl xanthate (or a similar sulfur source), ice.
-
Procedure (General):
-
Prepare a solution of 2-amino-6-nitrobenzothiazole in aqueous hydrochloric acid and cool it to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the stirred mixture to form the diazonium salt. Maintain the temperature below 5°C.
-
In a separate flask, prepare a solution of potassium ethyl xanthate in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
The intermediate xanthate ester can be hydrolyzed by heating with an acid or base to yield the final product, 2-Mercapto-6-nitrobenzothiazole.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent.
-
Caption: Synthetic workflow for 2-Mercapto-6-nitrobenzothiazole.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are crucial for the structural elucidation of 2-Mercapto-6-nitrobenzothiazole. The aromatic protons will appear in the downfield region, and their splitting patterns will be indicative of their positions on the benzene ring. The carbon signals can be assigned based on their chemical shifts and coupling with attached protons.
-
1H NMR: Aromatic protons are expected in the range of 7.0-9.0 ppm. The proton on the nitrogen atom of the thiazole ring may be broad and its chemical shift can be solvent-dependent.
-
13C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitro group and the carbons of the thiazole ring will have characteristic chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands for 2-Mercapto-6-nitrobenzothiazole
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2600-2550 | S-H (Thiol) | Stretching (often weak) |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| 1550-1475 | N-O (Nitro) | Asymmetric Stretching |
| 1350-1290 | N-O (Nitro) | Symmetric Stretching |
| ~1300 | C-N | Stretching |
| ~700 | C-S | Stretching |
Note: The N-H stretching vibration of the tautomeric thione form may also be observed.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-mercaptobenzothiazole derivatives typically shows two main absorption bands.[5] For the parent compound, 2-mercaptobenzothiazole, these bands are observed in the ranges of 230-240 nm and 308-320 nm.[5] The presence of the nitro group in 2-Mercapto-6-nitrobenzothiazole is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.
Biological Activity and Potential Applications
Derivatives of 2-mercaptobenzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[6] 2-Mercapto-6-nitrobenzothiazole and its analogs are of particular interest in drug development.
Enzyme Inhibition
Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[8][9][10] The inhibition is often competitive and reversible.[7]
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Polyphenol Oxidase (PPO) Inhibition: 2-Mercaptobenzothiazole is a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[11] PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[12][13][14][15] The inhibitory action involves the formation of a complex between the inhibitor and the enzyme.[11]
Caption: Mechanism of Polyphenol Oxidase (PPO) Inhibition.
Other Potential Applications
-
Antimicrobial and Antifungal Agent: The benzothiazole scaffold is present in many compounds with antimicrobial and antifungal activity.[6]
-
Analytical Chemistry: It can be used as a reagent for the detection and quantification of metal ions.[1]
-
Materials Science: The compound has potential applications in the development of rubber and polymer products due to its antioxidant properties.[1]
Safety and Handling
2-Mercapto-6-nitrobenzothiazole is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2(3H)-Benzothiazolethione, 6-nitro- | C7H4N2O2S2 | CID 947375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. hereon.de [hereon.de]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 11. Inhibition of banana polyphenoloxidase by 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
